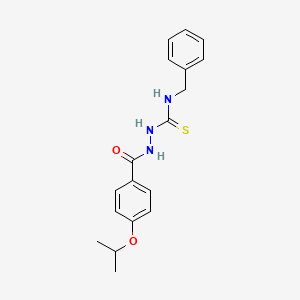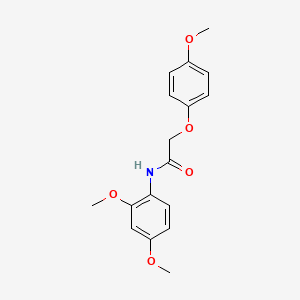![molecular formula C20H31N3 B5798330 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5798330.png)
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine, also known as A-366, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is not fully understood, but it is thought to involve the modulation of serotonin signaling in the brain. This compound has been shown to increase the activity of 5-HT1A receptors, which leads to the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter signaling is thought to underlie the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity is thought to underlie the anxiolytic effects of this compound.
実験室実験の利点と制限
One advantage of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood regulation. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its relatively low selectivity for the 5-HT1A receptor, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. One area of interest is the development of more selective compounds that target the 5-HT1A receptor with greater specificity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of mood disorders. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its effects on neurotransmitter signaling in the brain.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves a multi-step process that starts with the reaction of 1-(2-adamantyl)piperazine with 2-bromo-1-methylpyrrole. This intermediate product is then treated with sodium hydride and methyl iodide to form the final compound, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
特性
IUPAC Name |
1-(2-adamantyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3/c1-21-4-2-3-19(21)14-22-5-7-23(8-6-22)20-17-10-15-9-16(12-17)13-18(20)11-15/h2-4,15-18,20H,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVSCHVJVKNDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

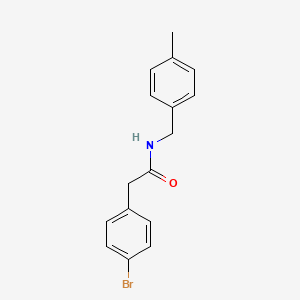
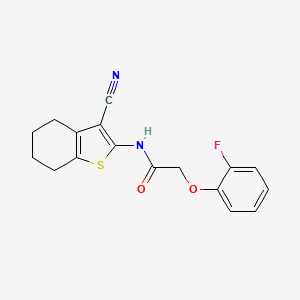
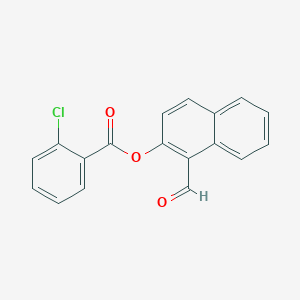
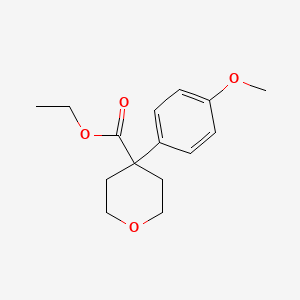

![N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5798284.png)
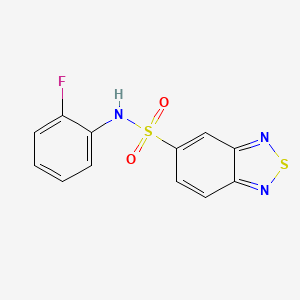

![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)

